molecular formula C13H8BrFO B14026856 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B14026856
M. Wt: 279.10 g/mol
InChI Key: PQVZCPNJVQGOJD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8BrFO It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of biphenyl derivatives. For instance, 4-Bromo-2-fluorobiphenyl can be synthesized by brominating 2-fluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The biphenyl core can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution: Products with different functional groups replacing bromine or fluorine.

    Oxidation: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-methanol.

Scientific Research Applications

4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine, fluorine, and aldehyde groups can influence its reactivity and binding affinity to these targets. The exact pathways involved would vary based on the specific bioactive compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Lacks the aldehyde group but shares the bromine and fluorine substitutions.

    4-Bromo-2,5-difluorobiphenyl: Contains an additional fluorine atom.

    4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the biphenyl core.

Uniqueness

4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of both bromine and fluorine atoms, along with the aldehyde group, allows for a wide range of chemical reactions and applications that are not possible with simpler biphenyl derivatives .

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

6-bromo-2-fluoro-3-phenylbenzaldehyde

InChI

InChI=1S/C13H8BrFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H

InChI Key

PQVZCPNJVQGOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C=O)F

Origin of Product

United States

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